Product packaging for 3-chloro-N-(3,4-dichlorophenyl)propanamide(Cat. No.:CAS No. 7160-21-6)

3-chloro-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2701653
CAS No.: 7160-21-6
M. Wt: 252.52
InChI Key: IVEAXRWEGVPLPF-UHFFFAOYSA-N
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Description

Overview of Anilide Compounds in Agrochemistry and Mechanistic Biology

Anilide compounds, characterized by a phenyl group attached to the nitrogen of an amide, are a class of organic molecules with diverse biological activities. researchgate.net In agrochemistry, anilides are prominent as herbicides and fungicides. researchgate.net Their mode of action often involves the inhibition of fundamental biological processes in target organisms. researchgate.net For instance, many anilide herbicides interfere with photosynthesis, amino acid synthesis, or cell division. researchgate.net The specificity of these interactions makes them valuable tools in mechanistic biology for probing enzymatic pathways and cellular functions. The study of anilide compounds continues to yield insights into biochemical processes and provides a basis for the development of new, more effective agricultural agents. nih.govnih.gov

Historical Context of N-(3,4-Dichlorophenyl)propanamide Research

N-(3,4-Dichlorophenyl)propanamide, commercially known as propanil (B472794), was introduced as a herbicide in 1960. wikipedia.org Its development marked a significant advancement in weed control for rice crops. The industrial synthesis of propanil involves the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. wikipedia.org Early research focused on its efficacy in controlling a wide spectrum of weeds in rice fields and its relative safety for the crop itself. This selectivity is due to the ability of rice plants to rapidly metabolize propanil into non-toxic substances, a characteristic absent in susceptible weed species. wikipedia.org Over the decades, research has expanded to include its mechanism of action at the molecular level, its environmental fate, and the development of weed resistance.

Scope and Significance of Academic Investigations into the Compound's Molecular Dynamics and Environmental Interactions

Academic research into N-(3,4-dichlorophenyl)propanamide is multifaceted, exploring its molecular interactions and environmental impact. At the molecular level, the primary mode of action is the inhibition of photosynthesis. titanunichem.com Propanil blocks the electron transport chain in photosystem II, a critical step in the conversion of light energy to chemical energy, ultimately leading to the death of the weed. titanunichem.comwikipedia.org

The environmental fate of N-(3,4-dichlorophenyl)propanamide is another significant area of study. It is known to degrade in soil and water, primarily through microbial activity, into metabolites such as 3,4-dichloroaniline. nih.govresearchgate.netresearchgate.net Understanding the persistence and movement of propanil and its degradation products in ecosystems is crucial for assessing its environmental risk. researchgate.nettind.io Studies have investigated its presence in paddy soils, adjacent wetlands, and its potential for accumulation in aquatic plants. tind.io This body of research is vital for developing sustainable agricultural practices and mitigating the potential for environmental contamination.

Chemical and Physical Properties of N-(3,4-Dichlorophenyl)propanamide

PropertyValue
IUPAC Name N-(3,4-dichlorophenyl)propanamide bcpcpesticidecompendium.org
Common Name Propanil bcpcpesticidecompendium.org
CAS Number 709-98-8 bcpcpesticidecompendium.org
Molecular Formula C₉H₉Cl₂NO wikipedia.org
Molar Mass 218.08 g/mol wikipedia.org
Appearance White to brown crystalline solid wikipedia.orgnih.gov
Melting Point 91-93 °C wikipedia.org
Water Solubility 225 ppm wikipedia.org

Research Findings on the Herbicidal Activity of N-(3,4-Dichlorophenyl)propanamide

Research AreaKey Findings
Mechanism of Action Inhibits photosynthesis at photosystem II, blocking electron transport. titanunichem.com
Selectivity Rice plants contain high levels of the enzyme aryl acylamidase (AAA), which rapidly metabolizes propanil to the less toxic 3,4-dichloroaniline. Susceptible weeds lack this enzyme. wikipedia.org
Weed Spectrum Effective against a broad range of grass and broad-leaved weeds in rice, potatoes, and wheat. nih.gov
Resistance Intensive use has led to the evolution of propanil-resistant weed biotypes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl3NO B2701653 3-chloro-N-(3,4-dichlorophenyl)propanamide CAS No. 7160-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEAXRWEGVPLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Industrial Synthesis Routes for N-(3,4-Dichlorophenyl)propanamide

The industrial production of N-(3,4-dichlorophenyl)propanamide, a widely used herbicide known as propanil (B472794), is a well-documented multi-step process. wikipedia.org This process is characterized by its reliance on foundational chemical transformations, beginning with the functionalization of a basic aromatic building block.

Nitration and Hydrogenation Precursors in N-(3,4-Dichlorophenyl)propanamide Synthesis

The primary industrial route commences with 1,2-dichlorobenzene (B45396). wikipedia.org The synthesis of the crucial intermediate, 3,4-dichloroaniline (B118046), is achieved through a two-step sequence involving nitration followed by hydrogenation.

Nitration: 1,2-dichlorobenzene is first subjected to nitration to introduce a nitro group onto the aromatic ring, yielding 1,2-dichloro-4-nitrobenzene. wikipedia.org

Hydrogenation: The nitro group of 1,2-dichloro-4-nitrobenzene is subsequently reduced to an amine. This hydrogenation is typically carried out using catalysts such as Raney nickel or platinum. wikipedia.orggoogle.com This step produces 3,4-dichloroaniline, the key precursor for the final amidation reaction. wikipedia.org An improved process involves using morpholine (B109124) as a dechlorination inhibitor during the platinum-catalyzed hydrogenation to increase the purity of the final product. google.com

StepReactantReagentsProductPurpose
11,2-DichlorobenzeneNitrating Agent (e.g., HNO₃/H₂SO₄)1,2-Dichloro-4-nitrobenzeneIntroduction of a nitro group
21,2-Dichloro-4-nitrobenzeneH₂ / Catalyst (e.g., Raney Ni, Pt)3,4-DichloroanilineReduction of the nitro group to an amine

Acylation Reactions for Amide Bond Formation

The final stage in the synthesis of N-(3,4-dichlorophenyl)propanamide is the formation of the amide bond. This is achieved through the acylation of the 3,4-dichloroaniline precursor. The most common industrial method involves the use of an acyl chloride.

The reaction involves treating 3,4-dichloroaniline with propanoyl chloride. wikipedia.org This nucleophilic acyl substitution reaction forms the stable amide linkage, yielding the final product, N-(3,4-dichlorophenyl)propanamide. wikipedia.org The reaction is typically performed in a solvent such as anhydrous chlorobenzene (B131634) at elevated temperatures (80-100 °C).

Reactant 1Reactant 2Reaction TypeProduct
3,4-DichloroanilinePropanoyl chlorideAcylation (Nucleophilic Acyl Substitution)N-(3,4-Dichlorophenyl)propanamide

Novel Synthetic Approaches and Optimized Reaction Conditions

Research beyond the established industrial methods has focused on developing alternative synthetic routes that offer improvements in efficiency, safety, and environmental impact. These novel approaches explore different precursors, reagents, and reaction conditions.

Exploration of Alternative Precursors and Reagents

Modern synthetic chemistry has moved towards the use of more efficient and selective reagents, particularly for amide bond formation. One area of exploration involves replacing traditional acylating agents like propanoyl chloride with alternatives or using advanced coupling agents.

Alternative Acylating Agents: One-pot syntheses of various anilides have been developed using alternative acylating agents such as sorbic chloride and hexanoic anhydride, achieving yields from 36% to 98%. nih.govresearchgate.net

Peptide Coupling Reagents: For the synthesis of novel analogues, N-acylamino amides have been synthesized from 3,4-dichloroaniline using various N-acylamino acids. scielo.br The amide bond formation in this case was facilitated by the use of O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), with yields ranging from 24-83%. scielo.br

In Situ Acid Chloride Formation: An alternative to using potentially hazardous acyl chlorides is their in situ generation from the corresponding carboxylic acid. For instance, the synthesis of the complex salicylanilide, Rafoxanide, involves the reaction of an aniline (B41778) derivative with a carboxylic acid in the presence of phosphorus trichloride. nih.gov The PCl₃ reacts with the carboxylic acid to form the more reactive acid chloride in the reaction mixture, which then readily acylates the amine. nih.gov

Stereoselective Synthesis of N-(3,4-Dichlorophenyl)propanamide and Analogues

While N-(3,4-dichlorophenyl)propanamide and its 3-chloro analogue are achiral, the synthesis of chiral analogues is a significant area of interest in medicinal and agricultural chemistry. Stereoselective synthesis aims to produce a specific stereoisomer, which can have profound effects on biological activity.

The primary strategies for synthesizing chiral molecules involve either starting with a chiral precursor (from the "chiral pool") or using a chiral catalyst or auxiliary to guide the reaction towards a specific stereochemical outcome. nih.gov For example, the synthesis of an analogue like N-(3,4-dichlorophenyl)-2-hydroxypropanamide, which contains a stereocenter at the second carbon of the propanamide chain, could be approached stereoselectively. This could be achieved by:

Using a stereochemically pure precursor, such as (R)- or (S)-2-chloropropanoyl chloride, for the acylation of 3,4-dichloroaniline.

Starting with a chiral amino acid. Many stereoselective syntheses of complex molecules containing a pyrrolidine (B122466) ring, for instance, begin with optically pure (S)-proline or its derivatives. nih.gov

These approaches are fundamental in drug discovery and development, where the synthesis of a single enantiomer is often required. nih.gov

Green Chemistry Principles in N-(3,4-Dichlorophenyl)propanamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org Applying these principles to the synthesis of N-(3,4-dichlorophenyl)propanamide involves re-evaluating solvents, catalysts, and reagents to improve safety and sustainability.

Alternative Catalysts: The conventional acylation step often uses stoichiometric amounts of reagents. A greener approach involves using catalytic methods. For the related synthesis of acetanilide (B955) from aniline, a benign and inexpensive Lewis acid catalyst system of magnesium sulphate in glacial acetic acid has been shown to be effective, avoiding the use of corrosive or lachrymose reagents like acetyl chloride or acetic anhydride. ijtsrd.comijtsrd.com

Safer Solvents: The industrial synthesis often employs chlorinated solvents. Green chemistry promotes the use of alternative, less hazardous solvents such as water, bio-based solvents, or supercritical fluids like CO₂. jddhs.com

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Renewable Feedstocks: A long-term goal of green chemistry is the use of renewable raw materials instead of petroleum-based starting materials. An example from a related industry is the production of 1,3-propanediol (B51772) (a precursor for polymers) from corn glucose, which significantly reduces non-renewable energy use and greenhouse gas emissions compared to the petrochemical route. researchgate.net

By integrating these principles, the synthesis of anilide compounds can be made more environmentally sustainable, reducing waste and minimizing the use of hazardous substances. nih.gov

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues and derivatives of 3-chloro-N-(3,4-dichlorophenyl)propanamide is crucial for various chemical and biological investigations. These strategies involve the systematic modification of the core structure to produce compounds with altered properties, which is essential for developing new compounds and understanding their mechanisms of action. Methodologies focus on three primary areas: the synthesis of substituted anilides and propanamides, the creation of isotopically labeled analogues for tracing studies, and structural modifications to explore structure-activity relationships.

The synthesis of analogues of this compound can be achieved by modifying either the aniline or the propanoyl chloride moiety. The fundamental reaction for forming the parent compound involves the acylation of 3,4-dichloroaniline with 3-chloropropanoyl chloride. By extension, a diverse library of analogues can be generated by reacting various substituted anilines with 3-chloropropanoyl chloride, or conversely, by reacting 3,4-dichloroaniline with a range of different acyl chlorides.

General synthetic approaches for forming the amide bond in these analogues are well-established. For instance, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) are commonly used to facilitate the reaction between a carboxylic acid and an amine under mild conditions. nih.gov Another modern approach employs tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a highly effective reagent for the direct amidation of carboxylic acids and amines. acs.org

More complex analogues often require the synthesis of elaborate precursors. For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves the initial preparation of a complex aniline, 3-chloro-4-(4´-chlorophenoxy)aminobenzene, which is then coupled with a substituted salicylic (B10762653) acid. nih.gov Similarly, the synthesis of anilides of cytisinylacetic acid has been accomplished by reacting the alkaloid cytisine (B100878) with pre-synthesized 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides, demonstrating the utility of using functionalized anilides as building blocks. researchgate.net These methods highlight the versatility available to chemists for creating a wide array of substituted anilide and propanamide derivatives.

Table 1: Synthetic Strategies for Amide Bond Formation in Analogue Synthesis

Method Reagents/Catalysts Precursors Description Reference
Acyl Chloride Acylation Base (e.g., Pyridine) Substituted Aniline + Acyl Chloride A traditional and direct method for forming amides. wikipedia.org
Carbodiimide Coupling EDC, HOBt Carboxylic Acid + Amine Forms an active ester intermediate to facilitate amide bond formation under mild conditions. nih.gov
Borate-Mediated Amidation B(OCH₂CF₃)₃ Carboxylic Acid + Amine A modern reagent for direct and efficient amidation. acs.org

| Multi-step Synthesis | Various | Complex, pre-functionalized anilines and carboxylic acids | Used for creating highly derivatized analogues where precursors are built first and then coupled. | nih.govresearchgate.net |

The synthesis of radiolabeled and isotope-enriched analogues is a powerful tool for elucidating the metabolic pathways, environmental fate, and mechanisms of action of a chemical compound. These labeled molecules allow researchers to trace the parent compound and its metabolites through complex biological or environmental systems.

A key strategy for synthesizing such analogues involves incorporating a stable isotope, such as Carbon-13 (¹³C), into the molecular backbone. An example of this approach is the synthesis of [¹³C₆]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. researchgate.net While this is an analogue of the target compound (a dimethylpropanamide rather than a chloropropanamide), the synthetic logic is directly applicable. The synthesis begins with an isotopically enriched starting material, in this case, ¹³C₆-aniline, where all six carbon atoms of the benzene (B151609) ring are ¹³C. This labeled precursor is then carried through the subsequent reaction steps, such as acylation, to yield the final isotope-enriched product. researchgate.net

This "bottom-up" approach ensures the precise placement of the isotopic label within the molecule. The resulting labeled compound can be used as an internal standard in quantitative mass spectrometry analysis or in metabolic studies to distinguish the compound and its breakdown products from endogenous molecules.

Table 2: Example of Isotope-Enriched Analogue Synthesis

Labeled Compound Isotopic Precursor Isotope Purpose of Labeling Reference

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research. They involve synthesizing a series of analogues where specific parts of a lead molecule are systematically modified to determine how these changes affect its biological or chemical activity. For a molecule like this compound, SAR studies would typically explore modifications of the dichlorophenyl ring and the N-acyl side chain.

Modifications to the Phenyl Ring: The substitution pattern of the aromatic ring is a critical determinant of activity. Research on other biologically active molecules provides a framework for potential modifications. For example, in studies of acetylcholinesterase inhibitors, the position of halogen substituents on a phenyl ring significantly impacts inhibitory profiles and selectivity. Shifting a chlorine atom from the para to the ortho position, or introducing different halogens like bromine, can alter the compound's potency and target specificity. In other systems, such as PPARγ modulators, the introduction of a bromine atom at a specific position on an aromatic ring was found to enhance ligand binding affinity, potentially through the formation of a halogen bond with the receptor. nih.gov This suggests that synthesizing analogues of this compound with varied halogen types (F, Br, I) and positions (e.g., 2,4-, 2,5-, 3,5-dichloro) could profoundly impact its activity.

Modifications to the Propanamide Side Chain: The N-acyl group also offers a site for modification to probe interactions with biological targets. In the development of TRPV1 antagonists, researchers explored the SAR of the propanamide "B-region" of a lead compound. researchgate.net They synthesized analogues where the α-methyl group of the propanamide was replaced with α,α-dimethyl or cyclopropyl (B3062369) groups. These modifications were designed to explore the steric tolerance of the ligand-binding pocket. researchgate.net Such studies revealed that even small changes to the alkyl portion of the amide could lead to significant differences in binding affinity and antagonist potency. Applying this logic, analogues of this compound could be synthesized with different alkyl chains (e.g., butanamide, isobutanamide) or with substitutions on the carbon chain to explore the steric and electronic requirements for its activity.

Table 3: Representative Structural Modifications and Their Observed Effects in Model Systems

Molecular Moiety Type of Modification Model System / Compound Class Observed Effect on Activity Reference
Aromatic Ring Change in halogen position (e.g., para to ortho) Acetylcholinesterase Inhibitors Altered potency and selectivity against different enzyme isoforms.
Aromatic Ring Introduction of different halogens (e.g., Br) PPARγ Modulators Enhanced binding affinity, potentially via halogen bonding. nih.gov
Amide Side Chain Replacement of α-methyl with α,α-dimethyl TRPV1 Antagonists Investigated steric limitations within the receptor binding pocket, affecting potency. researchgate.net
Amide Side Chain Replacement of α-methyl with cyclopropyl TRPV1 Antagonists Probed conformational constraints and hydrophobic interactions, influencing receptor activity. researchgate.net

| Aromatic Ring | Varied alkoxy substituents | Antimalarial 1,2,5-Oxadiazoles | Strongly influenced antiplasmodial activity and selectivity. | mdpi.com |

Molecular Structure, Conformational Analysis, and Advanced Characterization

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced spectroscopic methods provide invaluable insights into the molecular framework, vibrational behavior, and fragmentation patterns of 3-chloro-N-(3,4-dichlorophenyl)propanamide, moving beyond basic identification to a deeper understanding of its chemical nature.

While standard 1H and 13C NMR are fundamental for confirming the chemical structure of this compound, advanced NMR techniques offer a powerful lens through which to examine its conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of protons, providing crucial information about the molecule's preferred conformations.

For instance, the rotation around the amide bond (C-N) is a key conformational feature. Line broadening observed in high-field NMR spectra of the related compound, propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), has been attributed to cis-trans isomerization around this bond. This suggests that this compound likely exhibits similar conformational isomerism in solution. The presence of distinct sets of signals for the cis and trans conformers, or broadened signals at room temperature, would be indicative of this dynamic process. The rate of this exchange can be studied using variable temperature (VT) NMR experiments.

Furthermore, conformational analysis of related N-acyl-3,4-dichloroaniline derivatives has been instrumental in developing potent biologically active compounds. For example, the conformational analysis of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide (B32628) was crucial in designing potent opioid kappa agonists, highlighting the importance of understanding the three-dimensional arrangement of the molecule. nih.gov By analogy, detailed conformational studies on this compound would be critical for understanding its interaction with biological targets.

Table 1: Potential Advanced NMR Experiments for Conformational Analysis of this compound

NMR ExperimentInformation Gained
NOESY/ROESYThrough-space correlations between protons, revealing spatial proximity and preferred conformations.
Variable Temperature (VT) NMRStudy of dynamic processes, such as amide bond rotation, and determination of energy barriers.
2D J-Resolved SpectroscopyResolution of overlapping multiplets to facilitate the measurement of coupling constants, which can be related to dihedral angles via the Karplus equation.
HMBC/HSQCLong-range and direct one-bond carbon-proton correlations, respectively, aiding in the unambiguous assignment of all proton and carbon signals, which is a prerequisite for conformational studies.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹), the C=O stretching vibration of the amide (Amide I band, around 1650-1680 cm⁻¹), and the N-H bending vibration coupled with C-N stretching (Amide II band, around 1520-1570 cm⁻¹). nih.gov The C-Cl stretching vibrations from the dichlorophenyl ring and the chloroalkyl chain will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on changes in polarizability during vibrations, will provide complementary information. Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. The symmetric vibrations of the dichlorophenyl ring are expected to be particularly Raman active.

A detailed analysis of the vibrational spectra can be supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. Such calculations have been successfully applied to related compounds like 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, aiding in the assignment of the observed vibrational bands. nih.gov

Table 2: Expected Characteristic Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique (IR/Raman)
N-H Stretch3300-3500Strong in IR
Aromatic C-H Stretch3000-3100Medium in IR, Strong in Raman
Aliphatic C-H Stretch2850-3000Medium in IR and Raman
C=O Stretch (Amide I)1650-1680Strong in IR
N-H Bend (Amide II)1520-1570Strong in IR
Aromatic C=C Stretch1400-1600Medium to Strong in IR and Raman
C-N Stretch1200-1350Medium in IR
C-Cl Stretch (Aromatic)1000-1100Strong in IR
C-Cl Stretch (Aliphatic)600-800Strong in IR

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to several characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be expected, along with isotopic peaks (M+2, M+4, M+6) due to the presence of three chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion ([CH₃CH₂CO]⁺) or the loss of a propanoyl radical.

Amide bond cleavage: Cleavage of the C-N bond, resulting in the formation of a 3,4-dichloroaniline (B118046) radical cation or a 3,4-dichlorophenylaminium ion.

McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule.

Loss of chlorine: Fragmentation involving the loss of a chlorine atom or HCl is also a common pathway for chlorinated compounds.

Studies on the related herbicide propanil have shown that the non-hydroxylated N-acyl compounds exhibit relatively little fragmentation compared to their N-hydroxy metabolites. acs.org A mass spectrum of N-(3,4-dichlorophenyl)propanamide shows a prominent peak for the molecular ion and fragments corresponding to the loss of the propanoyl group and the dichlorophenyl moiety. massbank.eu The presence of the additional chlorine on the propanamide side chain in this compound would introduce further complexity to the fragmentation pattern, potentially with the loss of a chloromethyl radical.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (for ³⁵Cl)Proposed Fragment StructureFragmentation Pathway
251[C₉H₈³⁵Cl₃NO]⁺Molecular Ion (M⁺)
161[C₆H₄³⁵Cl₂N]⁺Cleavage of the amide bond
91[CH₂³⁵ClCO]⁺Alpha-cleavage and rearrangement
57[CH₃CH₂CO]⁺Alpha-cleavage

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state conformation and intermolecular interactions. For example, the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals details about the planarity of the amide group and the torsion angle between the amide plane and the aromatic ring. nih.gov In this related structure, the molecules are linked into chains by N-H···O hydrogen bonds. nih.gov Similar hydrogen bonding patterns are anticipated for this compound, likely playing a crucial role in its crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of agrochemicals, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. nih.gov These differences can, in turn, affect the bioavailability and efficacy of the active ingredient.

The related compound, N-(3,4-dichlorophenyl)propanamide (propanil), is known to exist in different crystalline modifications. A patent describes a specific crystalline modification of propanil, highlighting its importance for herbicidal compositions. This suggests that the manufacturing process, including solvent choice, temperature, and cooling rate, can influence the resulting solid form of propanil. Given the structural similarity, it is highly probable that this compound could also exhibit polymorphism. A thorough polymorph screen would be an essential step in its development to identify the most stable and efficacious crystalline form.

Crystal engineering offers a strategy to rationally design and synthesize crystalline materials with desired properties. This can be achieved by controlling the intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern the crystal packing. For agrochemicals, crystal engineering can be employed to create novel solid forms with improved properties, such as controlled release profiles, enhanced stability, or reduced environmental leaching.

One promising approach is the formation of cocrystals, where the active ingredient is crystallized with a benign coformer molecule. This strategy has been successfully applied to other herbicides, such as metamitron, to create cocrystals with significantly reduced dissolution rates and soil leaching, thereby providing a sustained-release formulation. rsc.org For a molecule like N-(3,4-dichlorophenyl)propanamide or its 3-chloro derivative, which possesses hydrogen bond donors (N-H) and acceptors (C=O), cocrystallization with various coformers (e.g., carboxylic acids, amides) could be a viable strategy to modify its physical properties and optimize its performance as an herbicide. The chlorine substituents on the phenyl ring could also potentially participate in halogen bonding, providing another avenue for crystal engineering.

Theoretical and Computational Structural Chemistry

Computational chemistry provides powerful tools for investigating the molecular properties of chemical compounds at an atomic level. Techniques such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations offer deep insights into the geometric, electronic, and dynamic behaviors of molecules. These methods are instrumental in understanding the structure-property relationships that govern the behavior of compounds like this compound.

Density Functional Theory (DFT) and Ab Initio Calculations of Molecular Geometry and Electronic Structure

Detailed theoretical studies employing Density Functional Theory (DFT) and ab initio methods for the specific molecule this compound are not extensively available in the current scientific literature. Such calculations are crucial for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and for mapping the distribution of electrons within the molecule (electronic structure).

For structurally related N-(dichlorophenyl) amides, computational studies have been performed. For instance, analyses of similar compounds have utilized methods like the Hartree-Fock (HF) and DFT (specifically B3LYP) with various basis sets (e.g., 6-31G*) to optimize molecular geometries and calculate vibrational frequencies. orientjchem.orgresearchgate.net These studies typically compare calculated parameters, such as bond lengths and angles, with experimental data from X-ray crystallography to validate the computational models. researchgate.net

Table 1: Hypothetical DFT Calculation Parameters for this compound This table is illustrative and based on typical values for similar compounds, as specific data for the target molecule is not available.

Parameter Method/Basis Set Expected Outcome
Optimized Geometry DFT/B3LYP/6-31G* Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformation.
HOMO-LUMO Gap DFT/B3LYP/6-31G* Indicates electronic stability and chemical reactivity.
Mulliken Atomic Charges DFT/B3LYP/6-31G* Reveals the partial charge distribution on each atom, highlighting electrophilic and nucleophilic sites.

Molecular Dynamics Simulations of Conformational Flexibility and Interactions

Specific molecular dynamics (MD) simulation studies focused on this compound are not found in published research. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach would be invaluable for understanding the conformational flexibility of the propanamide side chain and the rotational freedom around the amide bond.

Such simulations could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). By simulating the molecule's trajectory, researchers can identify stable and transient shapes, calculate the energy barriers between different conformations, and understand how the molecule interacts with its surroundings. This is particularly important for understanding how the molecule might bind to a biological target. Conformational analysis has been applied to other 2-(3,4-dichlorophenyl)acetamide (B2721671) derivatives to understand their biological activity, suggesting the importance of specific spatial arrangements for molecular function. drugbank.com

For this compound, an MD simulation would likely focus on the torsion angles involving the amide linkage and the chloro-substituted propyl group to map the potential energy surface and identify low-energy conformers.

Mechanistic Investigations of Biological Action at a Molecular Level

Elucidation of Photosynthetic Inhibition Mechanisms

The principal mode of action for N-(3,4-dichlorophenyl)propanamide is the inhibition of photosynthesis and the subsequent fixation of carbon dioxide. wikipedia.org This process is initiated by a direct interaction with a key component of the photosynthetic machinery.

N-(3,4-dichlorophenyl)propanamide functions as a potent inhibitor of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. mdpi.com This complex is responsible for the light-driven oxidation of water and the initial steps of electron transport in photosynthesis. mdpi.com The inhibitory action occurs at the quinone-binding site, specifically the QB site on the D1 protein, a core component of the PSII reaction center. mdpi.com

By binding to this QB niche, the compound physically obstructs the binding of plastoquinone (B1678516), the native electron acceptor. mdpi.com This competition effectively blocks the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. mdpi.com The interruption of this electron transport chain halts the light-dependent reactions of photosynthesis, preventing the generation of ATP and NADPH, which are essential for subsequent metabolic processes. wikipedia.org Fluorescence studies have confirmed that N-(3,4-dichlorophenyl)propanamide inhibits the quantum efficiency of Photosystem II. researchgate.net

The disruption of the PSII electron transport chain has a direct and immediate consequence on the carbon dioxide fixation pathways, often referred to as the Calvin cycle or the light-independent reactions of photosynthesis. wikipedia.org Photosynthesis occurs in two stages: Stage I involves the capture of light energy to produce high-energy molecules, while Stage II uses these molecules to capture CO2 and produce carbohydrate precursors. wikipedia.org By blocking the electron transport in Stage I, N-(3,4-dichlorophenyl)propanamide prevents the production of the ATP and NADPH required to power the Calvin cycle. wikipedia.org This cessation of energy supply effectively halts the fixation of atmospheric CO2 into organic molecules, thereby inhibiting the plant's ability to produce the carbohydrates necessary for growth and development. wikipedia.org

Enzyme-Mediated Biotransformation and Selectivity Mechanisms

The selectivity of N-(3,4-dichlorophenyl)propanamide, which allows it to control weeds in crops like rice, is not due to differential uptake but rather to the differential metabolism of the compound between species. This biotransformation is primarily mediated by a specific class of enzymes.

The key enzyme responsible for the detoxification of N-(3,4-dichlorophenyl)propanamide in tolerant plants is Aryl Acylamidase (AAA) (EC 3.5.1.13). wikipedia.orgresearchgate.netresearchgate.net This enzyme catalyzes the hydrolysis of the amide bond in the N-(3,4-dichlorophenyl)propanamide molecule. researchgate.net This cleavage results in the formation of 3,4-dichloroaniline (B118046) and propionic acid, compounds that are significantly less toxic to the plant. wikipedia.orgresearchgate.net

Crop species such as rice (Oryza sativa) exhibit a natural tolerance to N-(3,4-dichlorophenyl)propanamide because they possess high constitutive levels of Aryl Acylamidase. wikipedia.orgresearchgate.net The enzyme rapidly metabolizes the herbicide before it can accumulate to inhibitory concentrations at the PSII binding site. wikipedia.org In contrast, many susceptible weed species, such as Echinochloa colona, lack sufficient AAA activity to detoxify the compound effectively, leading to photosynthetic inhibition and eventual death. wikipedia.orgcapes.gov.br Studies have shown that resistant biotypes of weeds can evolve to have significantly higher AAA activity, contributing to herbicide resistance. researchgate.netcapes.gov.br For instance, the specific activity of the amidase in a resistant biotype of E. colona was found to be three-fold higher than in the susceptible biotype. capes.gov.br

Kinetic studies of Aryl Acylamidase have provided quantitative insights into the basis of selectivity. The Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, has been determined for AAA from different plant sources. A lower Km value signifies a higher affinity of the enzyme for the substrate.

Partially purified amidase from rice has a significantly higher affinity for N-(3,4-dichlorophenyl)propanamide than the enzyme from the weed Echinochloa colona. capes.gov.br This higher affinity in rice contributes to its more efficient detoxification of the herbicide. capes.gov.br The enzyme in both rice and E. colona exhibits an optimal pH of 7.5. capes.gov.br

Kinetic Parameters of Aryl Acylamidase (AAA) with N-(3,4-Dichlorophenyl)propanamide as Substrate
Enzyme SourceMichaelis Constant (Km)Reference
Rice (Oryza sativa)0.36 mM capes.gov.br
Rice (Oryza sativa)2.93x10-3 M (2.93 mM) documentsdelivered.com
Jungle-rice (Echinochloa colona)1.1 mM capes.gov.br

Exploration of Other Potential Molecular Targets and Pathways (non-toxicological)

While the primary molecular target of N-(3,4-dichlorophenyl)propanamide is unequivocally Photosystem II, and its major metabolic pathway in plants involves hydrolysis by Aryl Acylamidase, the scientific literature does not extensively detail other significant non-toxicological molecular targets or pathways. The potent inhibition of photosynthesis is the dominant mechanism of action that accounts for its herbicidal effects. The biotransformation via AAA is the critical pathway determining its selectivity. Subsequent metabolism in microorganisms can involve peroxidases that polymerize the 3,4-dichloroaniline metabolite. researchgate.net However, within the plant, research has remained focused on these principal mechanisms.

Inhibition of Orai1 Calcium Channels by Analogues

While direct studies on the effect of 3-chloro-N-(3,4-dichlorophenyl)propanamide on Orai1 calcium channels are not extensively documented in publicly available research, investigations into structurally related chlorinated aromatic compounds provide insights into the potential for such interactions. Orai1 is a critical component of the Ca2+ release-activated Ca2+ (CRAC) channels, which play a vital role in calcium signaling in numerous cell types. The inhibition of these channels is a significant area of pharmacological research due to their involvement in various physiological and pathological processes, including chronic pancreatitis. cambridge.orgnih.gov

Several small molecule inhibitors of Orai channels have been identified, some of which share structural similarities with derivatives of this compound. For instance, a number of chlorophenol derivatives have been shown to inhibit Orai1, Orai2, and Orai3 channels. nih.gov These findings suggest that the presence of a chlorinated phenyl group, a key feature of this compound, may be a structural motif that confers inhibitory activity against Orai channels.

Research on the ryanodine (B192298) receptor agonist 4-chloro-3-ethylphenol (B1220485) (4-CEP) and its analogues, 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (B41353) (4-ClP), has demonstrated their ability to block ORAI store-operated channels. nih.gov These compounds inhibited ORAI1, ORAI2, and ORAI3 currents in HEK293 cells overexpressing STIM1 and the respective ORAI isoforms. nih.gov The inhibitory effect was found to be concentration-dependent, reversible, and to occur at an extracellular site on the channel. nih.gov

The following table summarizes the inhibitory activity of these chlorophenol analogues on ORAI channels.

CompoundORAI Channel(s) InhibitedKey Findings
4-chloro-3-ethylphenol (4-CEP) ORAI1, ORAI2, ORAI3More potent than its analogues; inhibitory effect is reversible and acts extracellularly. nih.gov
4-chloro-m-cresol (4-CmC) ORAI1, ORAI2, ORAI3Inhibited ORAI channels. nih.gov
4-chlorophenol (4-ClP) ORAI1, ORAI2, ORAI3Inhibited ORAI channels. nih.gov

Other notable inhibitors of Orai1, such as GSK-7975A and CM_128, have been shown to effectively block toxin-induced activation of Orai1 and subsequent Ca2+ entry in pancreatic acinar cells, thereby preventing cell injury and the progression of acute pancreatitis in animal models. nih.govresearchgate.net While not direct analogues, the study of these inhibitors underscores the therapeutic potential of targeting Orai1 and provides a rationale for investigating the activity of other compounds, including derivatives of this compound, against this channel.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation encompasses chemical transformations that occur without the involvement of biological organisms. For 3-chloro-N-(3,4-dichlorophenyl)propanamide, the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis Kinetics and Stability across pH Ranges

Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. In the case of this compound, this would involve the breaking of the amide linkage to yield 3,4-dichloroaniline (B118046) and propionic acid.

Research indicates that this compound is notably stable to hydrolysis under typical environmental pH conditions. herts.ac.ukresearchgate.netnih.gov Studies have shown that the compound is stable in solutions at pH levels of 4, 7, and 9, with a half-life (DT50) at 22°C estimated to be well over one year. nih.gov One laboratory investigation specifically found no detectable chemical hydrolysis for up to 100 days in buffered solutions at pH 5, 7, and 9. nih.gov While some sources suggest hydrolysis may occur outside the pH 3-9 range, this is debated. researchgate.net This high degree of hydrolytic stability suggests that, in the absence of light or microbial activity, this compound would persist in aqueous environments for extended periods.

Table 1: Hydrolytic Stability of this compound
pHTemperature (°C)Half-Life (DT₅₀)Reference
422> 1 year nih.gov
722> 1 year nih.gov
922> 1 year nih.gov
5, 7, 9Not SpecifiedNo degradation detected over 100 days nih.gov

Aqueous Photolysis and Photodecomposition Products

In contrast to its hydrolytic stability, this compound is susceptible to rapid degradation by sunlight in aqueous environments. nih.gov The photolysis half-life in water has been reported to be as short as 12 to 13 hours. nih.gov This process is a critical pathway for its dissipation in surface waters exposed to sunlight.

The degradation occurs through two main mechanisms:

Direct photolysis , where the molecule itself absorbs photons of light, leading to its decomposition. acs.orgunito.it

Indirect photolysis , which is mediated by photochemically generated reactive species present in the water, such as hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻). acs.orgunito.it These reactive species are formed from the interaction of sunlight with sensitizing substances like dissolved organic matter, nitrates, and nitrites. acs.orgunito.it Indirect photolysis can significantly accelerate the degradation of the compound, particularly in natural waters rich in these sensitizers. acs.orgresearchgate.net

There are conflicting reports regarding the photodecomposition products. One study asserts that the primary biotic and dark abiotic degradation product, 3,4-dichloroaniline (DCA), is not formed through photochemical pathways. acs.orgunito.it However, another study on the photocatalytic degradation of the compound using titanium dioxide (TiO₂) identified several intermediate products, as detailed in the table below. psu.edu A separate, earlier investigation also reported the photochemical conversion of propanil (B472794) to 3,4-DCA and other aromatic compounds. ajbasweb.com This discrepancy highlights the complexity of photodegradation, where the products can be influenced by the specific conditions, such as the presence of photocatalysts or sensitizers.

Table 2: Identified Intermediates in the TiO₂ Photocatalytic Degradation of this compound
Identified Intermediate ProductProposed Formation PathwayReference
N-(3,4-dichlorophenyl)formamideOxidation and cleavage of the propanamide side chain psu.edu
3,4-dichloro-N-(1-hydroxypropyl)anilineHydroxylation of the side chain psu.edu
3,4-dichloronitrobenzene (B32671)Oxidation of the aniline (B41778) nitrogen psu.edu
3-chloro-4-hydroxydichloropropionanilideHydroxylation of the aromatic ring psu.edu
3,4-dichloro-N-malonylanilineFurther oxidation of the side chain psu.edu

Biotic Degradation Processes in Environmental Matrices

Biotic degradation, driven by microorganisms, is the principal pathway for the breakdown of this compound in soil and water systems. This process is generally rapid, with reported half-lives ranging from a few hours to several days in aerobic environments. researchgate.net

Identification and Characterization of Microbial Degraders and Consortia

A diverse range of bacteria capable of degrading this compound and its primary metabolite, 3,4-DCA, have been isolated from contaminated environments. The ability to break down this compound is not limited to single strains; often, microbial consortia work synergistically to achieve complete mineralization.

Table 3: Examples of Microbial Genera and Species Involved in the Degradation of this compound and/or 3,4-dichloroaniline
Microorganism Genus/SpeciesDegradation CapabilityReference
Pseudomonas sp.Degrades both parent compound and 3,4-DCA researchgate.net
Acinetobacter calcoaceticusDegrades both parent compound and 3,4-DCA researchgate.net
Rhodococcus sp.Degrades both parent compound and 3,4-DCA researchgate.net
Xanthomonas sp.Degrades both parent compound and 3,4-DCA researchgate.net
Kocuria sp.Grows on 3,4-DCA but not the parent compound researchgate.net
Comamonas sp.Part of a consortium that synergistically mineralizes the parent compound researchgate.net
Alicycliphilus sp.Part of a consortium that synergistically mineralizes the parent compound researchgate.net
Bosea sp.Degrades the parent compound researchgate.net

Enzymatic Pathways of Microbial Degradation

The initial and rate-limiting step in the microbial degradation of this compound is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by a class of enzymes known as aryl acylamidases (also called amidases). researchgate.net These enzymes exhibit specificity for the amide linkage in various acylanilide compounds.

The general enzymatic reaction is as follows: This compound + H₂O --(Aryl Acylamidase)--> 3,4-dichloroaniline + Propionic acid

This enzymatic cleavage is the same mechanism that confers resistance to the herbicide in rice plants, which possess high levels of aryl acylamidase. unito.it Following the initial hydrolysis, the resulting 3,4-dichloroaniline undergoes further degradation by microbial communities. This subsequent breakdown of the chlorinated aromatic ring is a more complex process involving a series of enzymatic reactions, typically initiated by dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions.

Metabolite Identification and Characterization

The biodegradation of propanil involves initial hydrolysis followed by the formation of secondary and tertiary metabolites through various biochemical reactions.

The principal and most rapid step in the environmental degradation of propanil is the hydrolysis of the amide bond. nih.gov This reaction is predominantly carried out by soil and water microorganisms possessing aryl acylamidase enzymes. researchgate.net The hydrolysis cleaves the propanil molecule, yielding two primary products: 3,4-dichloroaniline (3,4-DCA) and propionic acid. nih.govresearchgate.net

Following the initial formation of 3,4-DCA, a variety of secondary and tertiary metabolites can be generated through microbial and chemical processes.

Tetrachloroazobenzene and Tetrachloroazoxybenzene: In soil environments, molecules of 3,4-DCA can undergo condensation reactions, facilitated by microbial peroxidases, to form dimeric azo compounds. nih.govresearchgate.net The most significant of these are 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) and 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB). wikipedia.orgnih.govresearchgate.net The formation of TCAB has been observed in various soils, particularly those with pH values between 4.5 and 5.5. nih.gov These compounds are of considerable environmental concern due to their structural similarity to dioxins and their potential for persistence and toxicity. nih.govresearchgate.net

3,4-Dichloroacetanilide: This metabolite has been identified in sediment-water systems and is formed from 3,4-DCA. acs.org It represents an acetylation product of the primary degradate.

Phenolic Compounds: In the presence of sunlight, both propanil and its primary metabolite, 3,4-DCA, can undergo photodegradation in water. wikipedia.org This process leads to the formation of various phenolic compounds, which can subsequently polymerize. wikipedia.org

N-(3-chlorophenyl)propanamide: While listed as a potential metabolite, detailed research findings on the specific formation pathway of N-(3-chlorophenyl)propanamide from propanil degradation in environmental systems are not extensively documented in the reviewed literature.

Under certain conditions, particularly anaerobic environments, further degradation of 3,4-DCA can lead to other minor metabolites, including 3-chloroaniline (B41212) and aniline. acs.org

The chlorinated aromatic metabolites derived from propanil exhibit distinct environmental behaviors, often characterized by increased persistence compared to the parent herbicide.

3,4-DCA is significantly more persistent in soil and water than propanil. researchgate.netresearchgate.net While it can be further degraded by some microbial populations, the process is generally slow. researchgate.net A major fate process for 3,4-DCA in soil is its rapid and strong binding to soil organic matter and clay particles, forming bound residues. wikipedia.orgacs.org This adsorption reduces its bioavailability and mobility, but also contributes to its long-term persistence in the soil matrix. acs.org

The condensed metabolites, TCAB and TCAOB, are known for their environmental persistence. nih.gov They sorb very strongly to soils and are not likely to leach into groundwater. nih.gov Due to their stability, they can accumulate in the topsoil layers of agricultural fields with a history of repeated propanil application, posing a long-term contamination risk. nih.govresearchgate.netcdnsciencepub.com The degradation of these condensed molecules is extremely slow. ecetoc.org

Environmental Persistence and Mobility Studies

The persistence and mobility of this compound are critical factors in determining its potential for environmental distribution and longevity.

The persistence of a chemical is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. Propanil is generally considered to be non-persistent, with its half-life varying depending on the environmental compartment and conditions. researchgate.netacs.org

Propanil degrades rapidly in aerobic environments, largely due to microbial hydrolysis. researchgate.netresearchgate.net In anaerobic settings, such as flooded paddy soils or aquatic sediments, its degradation is considerably slower, leading to greater persistence. researchgate.netresearchgate.net

Environmental CompartmentConditionReported Half-life (DT₅₀)Reference
Soil (Field)Aerobic< 5 days wikipedia.org
Soil (Field)Aerobic1 to 3 days researchgate.net
Soil (Upper Layer)Aerobic0.17 to 1.8 days researchgate.net
Paddy Flooding SoilsAnaerobicDetected up to 132 days researchgate.net
Water-Sediment Systems-12 hours to a few days researchgate.net
WaterAerobic2 days researchgate.net
WaterAnaerobic2 to 3 days researchgate.net
Aqueous EnvironmentBiodegradation17 hours to 6 days

The mobility of propanil in soil, which influences its potential to contaminate groundwater, is governed by its adsorption to soil particles and its water solubility. Research indicates that propanil generally has a low potential for leaching. researchgate.netacs.org

Propanil adsorbs weakly to soil particles. researchgate.net However, its rapid microbial degradation in soil typically prevents significant downward movement through the soil profile, thus limiting the risk of groundwater contamination. researchgate.net

In contrast, its primary metabolite, 3,4-DCA, exhibits different behavior. 3,4-DCA binds strongly and rapidly to soil components, particularly organic matter. wikipedia.org This strong adsorption significantly reduces its mobility and potential for leaching, though it contributes to its persistence in the topsoil. acs.org Studies have shown that the co-application of propanil with other herbicides can potentially increase its mobility in certain soil types, particularly those with low organic carbon content. researchgate.net

Mechanisms of Biological Resistance and Adaptive Responses

Evolution of Resistance in Target Organisms

The primary target organisms that have developed resistance to propanil (B472794) are grass weeds, particularly species from the Echinochloa genus, such as barnyardgrass (Echinochloa crus-galli) and junglerice (Echinochloa colona). cambridge.orgresearchgate.net The evolution of resistance in these weeds is predominantly a result of enhanced metabolic detoxification rather than modifications to the herbicide's target site (Photosystem II). cambridge.orgfao.org

The genetic foundation for propanil resistance in weeds lies in the increased production of a specific detoxifying enzyme. nih.gov While gene duplication, a process where a segment of DNA containing a gene is replicated, is a known mechanism for increasing the amount of a protein target, the primary documented basis for propanil resistance is the overexpression of the gene encoding the enzyme aryl acylamidase (AAA). cambridge.orgnih.gov This overexpression leads to significantly higher levels of the AAA enzyme in resistant plants compared to their susceptible counterparts. usda.gov Increased gene expression is the direct result of genetic changes, and though specific studies on AAA gene duplication in propanil-resistant weeds are not as prevalent as for other herbicides, it represents a plausible underlying mechanism for the observed enzyme overexpression. nih.gov

The central biochemical mechanism conferring resistance to propanil in weeds like Echinochloa spp. is the rapid metabolic breakdown of the herbicide, catalyzed by the enzyme aryl acylamidase (AAA). researchgate.net This enzyme hydrolyzes the amide bond in the propanil molecule, converting it into two non-phytotoxic products: 3,4-dichloroaniline (B118046) (DCA) and propionic acid. cambridge.orgfao.org In susceptible weeds, the native levels of AAA are insufficient to detoxify the herbicide quickly enough to prevent its inhibitory action on photosynthesis, leading to plant death.

In resistant biotypes, however, the activity of AAA is significantly elevated. cambridge.org Research has consistently shown that the specific activity of this enzyme can be several times higher in resistant populations than in susceptible ones. This enhanced enzymatic capacity allows the resistant weed to neutralize propanil before it can cause lethal damage to the photosynthetic apparatus. cabidigitallibrary.org

Table 1: Comparison of Aryl Acylamidase (AAA) Activity in Propanil-Resistant (R) and -Susceptible (S) Weed Biotypes


Weed SpeciesBiotypeRelative AAA Specific Activity Increase (R vs. S)Reference
Echinochloa colona (Junglerice)Resistant3-fold greater ufc.br
Echinochloa crus-galli (Barnyardgrass)Resistant2 to 4-fold higher usda.gov

Cross-Resistance Patterns with Other Chemical Classes

The metabolic resistance mechanism that neutralizes propanil can sometimes result in cross-resistance to other herbicides, although the patterns are not always straightforward. For instance, some populations of barnyardgrass have developed multiple resistance to both propanil and quinclorac. cambridge.org Similarly, Echinochloa colona has exhibited resistance to propanil as well as to herbicides from other classes, such as ACCase inhibitors. researchgate.net

However, the specificity of the aryl acylamidase pathway also presents a unique vulnerability. The AAA enzyme is potently inhibited by certain organophosphate and carbamate (B1207046) compounds. cabidigitallibrary.org This has led to the development of synergist strategies, where propanil is applied in combination with an AAA inhibitor, such as the organophosphate herbicides anilofos (B1665504) or piperophos. researchgate.net These synergists block the detoxification of propanil, effectively restoring its herbicidal activity against resistant weeds. cambridge.orgresearchgate.net This demonstrates a case of negative cross-resistance, where the mechanism for resistance to one compound increases susceptibility to another.

Molecular and Cellular Adaptations in Non-Target Organisms

Non-target organisms in environments where propanil is used also exhibit adaptive responses at the molecular and cellular levels. These adaptations are typically detoxification and stress-response mechanisms.

In aquatic vertebrates, exposure to propanil and its primary metabolite, 3,4-dichloroaniline (DCA), triggers significant cellular changes. Studies on fish have revealed a range of responses. For example, propanil exposure can induce oxidative stress, as indicated by increased lipid peroxidation in the brain of the common carp (B13450389) (Cyprinus carpio). researchgate.net The more persistent metabolite, DCA, has been shown to affect gene expression related to oxidative stress, cytoskeleton structure, and hormone-related pathways in zebrafish (Danio rerio) larvae. ufc.br In the Javanese medaka (Oryzias javanicus), DCA has been observed to cause reproductive toxicity by disrupting oocyte development and altering the cellular structure of the ovaries. mdpi.com

Aquatic invertebrates also show distinct cellular adaptations. In Daphnia magna, exposure to DCA can affect antioxidant defense systems, energy metabolism, and neurotransmission processes. cespu.pt These responses represent the organism's attempt to mitigate the toxic effects of the chemical at a subcellular level.

Table 2: Summary of Observed Molecular and Cellular Adaptations in Non-Target Organisms


Organism GroupOrganismCompoundObserved Adaptation/ResponseReference
FishDanio rerio (Zebrafish)3,4-dichloroanilineAltered gene expression (oxidative stress, hormone pathways) researchgate.net
Oryzias javanicus (Javanese Medaka)3,4-dichloroanilineDisruption of oocyte development and ovarian cell structure
Cyprinus carpio (Common Carp)PropanilInduction of lipid peroxidation in the brain
InvertebratesDaphnia magna3,4-dichloroanilineChanges in antioxidant defense, energy metabolism, and neurotransmission mdpi.com

Advanced Analytical Methodologies for Environmental and Mechanistic Research

Spectroscopic and Chromatographic Techniques for Trace Analysis

For environmental and mechanistic studies that go beyond routine monitoring, highly sensitive and specific spectroscopic and chromatographic methods are required to analyze the parent compound and its transformation products at very low concentrations.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the trace analysis of 3-chloro-N-(3,4-dichlorophenyl)propanamide and its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA). epa.govmdpi.com This technique offers excellent sensitivity and selectivity for detecting these compounds in environmental water samples like surface and drinking water. epa.gov

The methodology typically involves separation on a reversed-phase column followed by detection using mass spectrometry with electrospray ionization in positive polarity mode [LC-MS/MS; ESI (+)]. epa.gov The analysis relies on monitoring specific precursor-to-product ion transitions for both quantification and confirmation, which ensures high specificity. For this compound, a common quantitation ion is m/z 218.1>162.1, with a confirmation ion of 218.1>127.2. For its metabolite, 3,4-DCA, the quantitation and confirmation ions are typically m/z 162.1>127.1 and 162.1>74.0, respectively.

Research has established robust methods capable of achieving very low limits of detection (LOD) and quantitation (LOQ). For instance, in drinking water, LODs of 0.0175 µg/L for the parent compound and 0.0394 µg/L for 3,4-DCA have been reported. epa.gov In surface water, the LOQ has been determined to be as low as 0.0238 µg/L and 0.0374 µg/L for this compound and 3,4-DCA, respectively. epa.gov HPLC coupled with a UV detector has also been utilized for simultaneous determination in human serum, with quantitative detection limits of 0.005 µg/ml for both the parent compound and 3,4-DCA. nih.gov

AnalyteMatrixInstrumentationLimit of Detection (LOD)Limit of Quantitation (LOQ)Source
This compoundDrinking WaterLC-MS/MS0.0175 µg/L0.1 µg/L epa.gov
3,4-dichloroaniline (3,4-DCA)Drinking WaterLC-MS/MS0.0394 µg/L0.1 µg/L epa.gov
This compoundSurface WaterLC-MS/MSNot Reported0.0238 µg/L epa.gov
3,4-dichloroaniline (3,4-DCA)Surface WaterLC-MS/MSNot Reported0.0374 µg/L epa.gov
This compoundHuman SerumHPLC-UVNot Reported0.005 µg/ml nih.gov
3,4-dichloroaniline (3,4-DCA)Human SerumHPLC-UVNot Reported0.005 µg/ml nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of this compound and its metabolites, particularly in environmental samples. researchgate.netresearchgate.net The primary degradation of the parent compound yields two major metabolites: 3,4-dichloroaniline (3,4-DCA) and propionic acid. GC-MS is well-suited for identifying and quantifying these breakdown products. researchgate.net

Methodologies have been developed for analyzing both the parent herbicide and 3,4-DCA in water samples using a gas chromatograph equipped with an alkali flame (N/P) detector, which provides adequate sensitivity and selectivity. epa.gov Such methods can achieve a limit of quantitation (LOQ) of 0.01 ppm for both compounds. epa.gov The use of mass spectrometry as a detector provides definitive identification of the analytes based on their mass spectra, which is crucial for complex mechanistic and environmental fate studies. researchgate.net While 3,4-DCA is readily analyzed by GC-MS, the analysis of more volatile and polar metabolites like propionic acid may require derivatization steps to improve chromatographic performance and sensitivity.

Electrochemical Methods for Degradation Product Detection

Electrochemical methods offer a simple, rapid, and specific alternative for the quantitative analysis of this compound and its degradation products. researchgate.net Techniques such as cyclic and square wave voltammetry using a glassy carbon electrode have been used to study the electrochemical behavior of the parent compound and its primary metabolite, 3,4-dichloroaniline (DCA). researchgate.net

Studies have shown that these compounds have distinct electrochemical signatures. At a pH of 7.5, this compound shows an oxidation peak at +1.27 V versus an Ag/AgCl electrode. researchgate.net Its degradation product, 3,4-DCA, is oxidized at a significantly lower potential, with a peak at +0.66 V vs. Ag/AgCl. researchgate.net This clear separation in oxidation potentials allows for the potential simultaneous detection or differentiation of the parent compound from its metabolite.

Furthermore, amperometric sensors have been developed for detection. A glassy carbon electrode coated with stearic acid can function as a steady-state amperometric sensor at +0.70 V for detecting the parent compound in a phosphate (B84403) buffer solution. Such a sensor exhibits a linear dynamic range from 1.0 x 10⁻⁴ to 5.3 x 10⁻³ mol dm⁻³ and a minimum detection limit of 2.0 x 10⁻⁵ mol dm⁻³. These electroanalytical methods provide a valuable tool for studying degradation kinetics and detecting these compounds in various samples. researchgate.net

Development of Biosensors for Metabolite Monitoring in Controlled Systems

The development of biosensors represents a promising frontier for real-time monitoring of herbicide metabolites in controlled laboratory systems, offering high specificity and sensitivity. A typical biosensor system consists of a biological recognition element (a regulator protein or enzyme) that interacts with the target metabolite, and a transducer that converts this interaction into a measurable signal, such as an electrical current or a fluorescent readout. researchgate.net

While specific biosensors for this compound or its primary metabolite, 3,4-dichloroaniline (3,4-DCA), are not yet widely reported in the literature, the principles for their development are well-established. Such a biosensor could be engineered by identifying a microorganism that utilizes 3,4-DCA as a substrate and isolating the specific enzymes or regulatory proteins involved in its degradation pathway. researchgate.net These biological components could then be integrated with an electrochemical transducer to create a device capable of selectively detecting 3,4-DCA. epa.gov The development of such tools would be invaluable for high-throughput screening of degradation conditions and for studying metabolic pathways in engineered microbial systems without the need for complex sample preparation and chromatographic analysis.

Isotope Tracing and Mass Spectrometry for Elucidating Transformation Pathways

Isotope tracing, combined with mass spectrometry, is a powerful methodology for elucidating the transformation pathways of pollutants like this compound. This approach involves using molecules labeled with stable or radioactive isotopes to track their fate through biotic and abiotic processes.

One application of this technique is the use of radiolabeled parent compounds. For example, studies have utilized [ring-¹⁴C]propanil to investigate its degradation in soil. researchgate.net By monitoring the evolution of ¹⁴CO₂, researchers can quantify the extent of mineralization of the aromatic ring of the molecule to carbon dioxide. This provides definitive evidence of the complete breakdown of the toxic 3,4-dichloroaniline portion of the herbicide. researchgate.net

Another advanced technique is Compound-Specific Stable Isotope Analysis (CSIA). CSIA measures the subtle shifts in the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) during a chemical reaction. mdpi.com Because enzymatic reactions often exhibit a kinetic isotope effect, where molecules with lighter isotopes react faster, the remaining unreacted compound becomes enriched in the heavier isotope. mdpi.com By measuring the degree of this isotopic enrichment, CSIA can be used to track the extent of biodegradation in the environment and differentiate between different degradation pathways (e.g., hydrolysis vs. microbial degradation), which may show distinct isotope fractionation patterns. ub.edu

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Action

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are crucial in herbicide design, allowing for the prediction of a compound's efficacy before its synthesis, thereby saving time and resources. taylorfrancis.com For N-(3,4-dichlorophenyl)propanamide and its analogues, QSAR studies focus on identifying the key molecular features that govern their herbicidal action, which is primarily the inhibition of Photosystem II (PSII).

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity (e.g., IC50 values for PSII inhibition). Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govijpsonline.commdpi.com These methods build 3D models of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

For N-(3,4-dichlorophenyl)propanamide derivatives, key molecular descriptors influencing herbicidal activity have been identified. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Table 1: Key Molecular Descriptors in QSAR Models for Herbicidal Activity

Descriptor ClassSpecific Descriptor ExampleInfluence on Herbicidal Activity of Propanil (B472794) Analogues
Electronic Hammett constant (σ), Dipole MomentThe electron-withdrawing nature of the chlorine atoms on the phenyl ring is crucial for activity. Modifications that alter the electronic distribution of the amide linkage can significantly impact binding to the target site.
Steric Molar Refractivity (MR), Sterimol parameters, Asphericity (ASP) discoveryjournals.orgThe size and shape of the acyl chain and substituents on the phenyl ring affect how the molecule fits into the binding pocket of the D1 protein in PSII. Bulky substituents can be detrimental to activity.
Hydrophobic Partition coefficient (logP)A specific range of hydrophobicity is required for the molecule to travel from the point of application to the target site within the plant chloroplasts.
Topological/3D WHIM indices (E2m), Autocorrelation descriptors (R2m+) discoveryjournals.orgThese descriptors capture the 3D shape and symmetry of the molecule, which are important for receptor binding.

A typical QSAR model for a series of propanil analogues would take a form similar to:

log(1/IC50) = c0 + c1(σ) + c2(logP) + c3(MR) + ...

Molecular Docking and Dynamics Simulations of N-(3,4-Dichlorophenyl)propanamide and Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N-(3,4-dichlorophenyl)propanamide, and a biological macromolecule (receptor), typically a protein. nih.govthesciencein.org

The primary mode of action for N-(3,4-dichlorophenyl)propanamide is the inhibition of photosystem II (PSII) by binding to the D1 protein. researchgate.net Specifically, it competes with the native plastoquinone (B1678516) for the QB binding site on the D1 protein, thus blocking the photosynthetic electron transport chain. researchgate.netnih.govnih.gov Molecular docking studies can simulate the binding of the herbicide into this site. Although specific docking studies for N-(3,4-dichlorophenyl)propanamide are not widely published, studies on other PSII-inhibiting herbicides like diuron (B1670789) and metribuzin (B1676530) provide a clear model for its interaction. nih.govnih.gov

The QB binding pocket is a largely hydrophobic cavity formed by several amino acid residues. Docking simulations would predict that the 3,4-dichlorophenyl ring of the compound settles into this hydrophobic pocket. Key interactions would likely involve:

Hydrogen Bonding: The amide group is crucial for binding. The N-H group can act as a hydrogen bond donor to the backbone carbonyl of a serine residue (e.g., Ser264), while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with the side chain of a histidine residue (e.g., His215). nih.govnih.gov

Hydrophobic Interactions: The dichlorophenyl ring would engage in van der Waals and hydrophobic interactions with nonpolar residues within the pocket, such as phenylalanine and leucine.

Pi-Pi Stacking: Aromatic residues like phenylalanine in the binding site could potentially engage in pi-pi stacking interactions with the phenyl ring of the herbicide.

Table 2: Potential Interacting Residues in the D1 Protein QB Binding Site

Interaction TypeKey Amino Acid ResiduesLikely Interacting Moiety of the Compound
Hydrogen BondingHis215, Ser264Amide N-H and C=O groups
Hydrophobic InteractionsPhe211, Phe255, Phe265, Leu2713,4-dichlorophenyl ring
Pi-Pi StackingPhe255, Phe2653,4-dichlorophenyl ring

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the role of water molecules in the binding site. MD can reveal conformational changes in both the herbicide and the D1 protein upon binding, offering a more dynamic picture of the inhibition mechanism.

Another important enzyme interaction is with aryl acylamidase (E.C. 3.5.1.13), which is responsible for the detoxification of N-(3,4-dichlorophenyl)propanamide in resistant plants and some microorganisms. researchgate.netresearchgate.net Docking this compound into a model of aryl acylamidase would help elucidate the mechanism of resistance. Such a simulation would show how the amide bond is positioned within the enzyme's active site to facilitate its hydrolysis into the non-phytotoxic 3,4-dichloroaniline (B118046) and propionic acid. researchgate.net

Prediction of Environmental Fate and Degradation Pathways using Cheminformatics Tools

Cheminformatics tools are essential for predicting the environmental fate of agrochemicals, including their persistence, mobility, and degradation pathways. nih.govdatagrok.airesearchgate.net For 3-chloro-N-(3,4-dichlorophenyl)propanamide, these tools can generate predictions that complement and guide experimental studies.

The primary degradation pathway for this compound in the environment is microbial hydrolysis of the amide bond, yielding 3,4-dichloroaniline (DCA) and propionic acid. researchgate.net Photolysis can also contribute to its degradation. herts.ac.uk

Several publicly available and commercial software tools, often called pathway prediction systems, can be used to predict the metabolites of a parent compound. ethz.ch Tools like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) Pathway Prediction System, BioTransformer, nih.gov and Zeneth nih.govbohrium.comresearchgate.net use a rule-based approach. They contain extensive databases of known biotransformation reactions and apply these rules to a query molecule to predict likely metabolites.

For this compound, a cheminformatics prediction would likely generate the following pathway:

Primary Degradation: The system would identify the amide bond as a key functional group susceptible to hydrolysis. The primary predicted transformation would be the cleavage of this bond, resulting in 3,4-dichloroaniline and propionic acid.

Secondary Degradation of DCA: The predicted pathway would then continue with the degradation of 3,4-dichloroaniline. This may involve oxidation of the aromatic ring to form chlorinated catechols, followed by ring cleavage.

Further Mineralization: Subsequent steps would involve the breakdown of the aliphatic intermediates into simpler molecules like CO2, H2O, and HCl.

Table 3: Predicted Environmental Degradation Products

Parent CompoundDegradation ProcessKey Predicted Product(s)Cheminformatics Tool/Approach
This compoundMicrobial Hydrolysis3,4-dichloroaniline, Propionic AcidRule-based pathway prediction systems (e.g., UM-BBD, Zeneth)
This compoundPhotolysisVarious chlorinated aniline (B41778) derivatives, hydroxylated speciesQSAR models for photodegradation rates and products
3,4-dichloroanilineMicrobial OxidationChlorinated catechols, Ring-cleavage productsRule-based pathway prediction systems

In addition to pathway prediction, other cheminformatics models can predict key environmental properties, such as soil sorption coefficient (Koc), bioconcentration factor (BCF), and half-life in different environmental compartments (soil, water, sediment). These predictions are based on the compound's structure and physicochemical properties like logP and water solubility.

De Novo Design of N-(3,4-Dichlorophenyl)propanamide Analogues with Modulated Properties

De novo design refers to the computational creation of novel molecular structures with desired properties, often within the constraints of a specific biological target's binding site. nih.govnih.govarxiv.org This approach can be used to design analogues of N-(3,4-dichlorophenyl)propanamide with potentially improved herbicidal activity, better selectivity, or more favorable environmental profiles.

The process typically starts with the known scaffold of N-(3,4-dichlorophenyl)propanamide. Computational algorithms then "grow" new molecules or modify the existing structure by adding, removing, or substituting functional groups. The insights gained from QSAR (Section 8.1) and molecular docking (Section 8.2) are crucial in guiding this design process.

For example, a de novo design strategy could aim to:

Enhance Binding Affinity: Using the D1 protein binding site structure, new functional groups could be added to the propanil scaffold to form additional hydrogen bonds or hydrophobic interactions with the protein, potentially increasing potency.

Improve Selectivity: Modifications could be designed to exploit subtle differences between the PSII D1 protein in target weeds versus crop plants, leading to improved crop safety.

Modulate Environmental Persistence: The amide bond is key to its degradation. The design of analogues with modified linkages could alter the rate of hydrolysis. For instance, replacing the propanamide group with a different chemical moiety might make the molecule more or less susceptible to microbial breakdown, thus controlling its environmental half-life.

Table 4: Examples of De Novo Design Strategies for N-(3,4-Dichlorophenyl)propanamide Analogues

Design GoalProposed ModificationRationalePredicted Outcome
Increased PotencyAddition of a hydroxyl group to the propanil chainTo form an additional hydrogen bond with a polar residue in the D1 binding pocket.Lower IC50 value (higher activity).
Altered Spectrum of ControlReplacement of the 3,4-dichloro substitution with other halogen patterns (e.g., 2,4,5-trichloro)To change the shape and electronic properties of the phenyl ring, potentially altering its fit in the QB site of different plant species.Efficacy against a different range of weed species.
Reduced Environmental PersistenceIntroduction of an ester linkage near the amide bondEster bonds are generally more susceptible to hydrolysis, potentially leading to faster degradation in soil and water.Shorter environmental half-life.
Increased Systemic ActivityAddition of a polar functional group (e.g., a small ether linkage)To slightly increase water solubility and facilitate transport within the plant's vascular system.Improved translocation and efficacy on larger weeds.

Once designed, the properties of these new virtual compounds are evaluated using the same computational tools discussed previously. Their predicted activity can be assessed using the established QSAR models, their binding mode confirmed with molecular docking, and their likely environmental fate and toxicity can be predicted. This iterative in silico process allows for the refinement of designs before committing to the chemical synthesis and experimental testing of the most promising candidates. mdpi.com

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Mechanistic Studies

The elucidation of the mechanistic pathways of 3-chloro-N-(3,4-dichlorophenyl)propanamide degradation is increasingly benefiting from the integration of "omics" technologies. These approaches provide a holistic view of the biological processes involved in its transformation.

Genomics and Metagenomics: Genomic tools, particularly 16S rDNA sequencing, have been instrumental in identifying the specific microorganisms responsible for the biodegradation of propanil (B472794). nih.govnih.govmicrobe.com Studies have identified a diverse consortium of bacteria capable of utilizing propanil and its primary metabolite, 3,4-dichloroaniline (B118046) (DCA), as a source of carbon and nitrogen. nih.govenviro.wiki Genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Xanthomonas are frequently implicated. nih.govnih.gov Metagenomic analysis of microbial consortia from contaminated sites allows researchers to explore the collective genetic potential for degradation, uncovering novel enzymes and pathways without the need for culturing individual species.

Proteomics: Proteomics investigates the complete set of proteins expressed by an organism under specific conditions. In the context of propanil degradation, proteomics can identify the specific enzymes (e.g., amidases) that are upregulated in the presence of the compound. By comparing the proteome of a degrading microorganism when grown with and without propanil, researchers can pinpoint the key catalytic proteins involved in the hydrolysis of the amide bond and the subsequent breakdown of the 3,4-dichloroaniline ring. While direct proteomic studies on propanil are emerging, the application of this technology in analogous environmental contexts, such as studying cellular responses to other stressors, demonstrates its powerful potential. researchgate.netnih.gov

Metabolomics: Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. This technology is critical for mapping the complete degradation pathway of this compound. By tracking the appearance and disappearance of intermediate compounds in real-time, metabolomics can confirm the primary hydrolysis step to 3,4-dichloroaniline and propionic acid and identify subsequent, often transient, downstream metabolites. enviro.wikinih.gov In plant systems, for example, metabolomic approaches have identified complexed aniline (B41778) metabolites, such as N-(3,4-dichlorophenyl)-glucosylamine, revealing how organisms sequester the xenobiotic moiety. nih.gov

Application of Advanced Nanomaterials in Analytical Detection and Environmental Remediation Strategies

The unique physicochemical properties of nanomaterials are being harnessed to develop novel strategies for both the detection and degradation of this compound. The focus of this research is on the fundamental scientific principles that underpin these applications.

Principles of Nanomaterial-Based Analytical Detection: Advanced nanomaterials offer exceptional sensitivity and selectivity for chemical sensing due to their high surface-area-to-volume ratios and unique quantum, optical, and electronic properties. enviro.wikinih.gov

Gold Nanoparticles (AuNPs): AuNPs are widely explored for colorimetric and fluorescent sensors. The underlying principle of colorimetric detection is the controlled aggregation of AuNPs. nih.gov In the presence of a target analyte like propanil, functionalized AuNPs can be induced to aggregate, causing a distinct color change from red to blue due to shifts in the localized surface plasmon resonance (LSPR). nih.govnih.gov Alternatively, fluorescence-based sensors can be designed where the analyte quenches or enhances the fluorescence of molecules attached to the AuNP surface. nih.gov

Graphene Quantum Dots (GQDs): GQDs are carbon-based nanomaterials that exhibit strong fluorescence. The scientific principle for their use as sensors involves fluorescence quenching. sci-hub.box When propanil molecules interact with the GQD surface, they can accept energy from the excited GQD, preventing the emission of light (fluorescence). The degree of quenching is proportional to the concentration of the analyte, allowing for sensitive quantification. sci-hub.boxtind.io

Principles of Nanomaterial-Based Environmental Remediation: Nanomaterials provide highly reactive surfaces that can accelerate the degradation of persistent organic pollutants.

Nanoscale Zero-Valent Iron (nZVI): The primary scientific principle of nZVI in remediation is its function as a powerful reducing agent. nih.govresearchgate.net With a standard electrode potential of -0.44 V, iron can donate electrons to degrade chlorinated compounds. The nanoscale size of nZVI particles creates an enormous reactive surface area, dramatically increasing the rate of reductive dehalogenation and other degradation reactions compared to bulk iron powder. microbe.com

Nano-photocatalysts (e.g., TiO₂): Semiconductor nanoparticles like titanium dioxide can degrade organic compounds upon irradiation with UV light. The principle involves the generation of electron-hole pairs when the nanoparticle absorbs a photon with energy exceeding its band gap. These charge carriers migrate to the nanoparticle surface and react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively oxidize and mineralize propanil.

Exploring Novel Chemical Reactivity and Synthetic Routes of N-(3,4-Dichlorophenyl)propanamide

While the core structure of N-(3,4-dichlorophenyl)propanamide is well-established, research continues into its chemical reactivity and the development of more efficient and sustainable synthetic methodologies.

Chemical Reactivity: The key reactive site in the molecule is the amide linkage. This bond is susceptible to hydrolysis under both acidic and alkaline conditions, breaking down to yield 3,4-dichloroaniline and propionic acid. microbe.comresearchgate.net This hydrolytic instability is a primary route of its initial degradation in environmental systems. The 3,4-dichloroaniline metabolite is itself reactive and can undergo further transformations, including microbial degradation, polymerization, or condensation reactions to form more complex and sometimes more toxic compounds like 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB). researchgate.netresearchgate.net

Conventional Synthetic Route: The traditional industrial synthesis involves the acylation of 3,4-dichloroaniline with propanoyl chloride. nih.govmicrobe.com This is a classic nucleophilic addition-elimination reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the amide bond. researchgate.netmdpi.com This process often requires a base to neutralize the hydrogen chloride byproduct. mdpi.com

Novel Synthetic Routes: Modern synthetic chemistry aims to improve upon traditional methods by increasing efficiency, reducing waste, and avoiding harsh reagents.

Reductive Amidation: A more direct approach involves the reductive amidation of 3,4-dichloronitrobenzene (B32671) using iron powder in propanoic acid. researchgate.net This method combines the reduction of the nitro group and the acylation of the resulting amine into a single operational process, bypassing the need to isolate the 3,4-dichloroaniline intermediate.

Isocyanate-Based Synthesis: An alternative route utilizes the reaction between 3,4-dichlorophenyl isocyanate and propionic acid at elevated temperatures. nih.gov This pathway is advantageous as it avoids the use of solvents and produces carbon dioxide as the only major byproduct, which is easily removed from the reaction mixture.

Modern Coupling Reagents: The use of advanced coupling agents, such as uronium salts like TBTU (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), represents a versatile method for amide bond formation. enviro.wikinih.gov These reagents activate the carboxylic acid (propionic acid), facilitating its reaction with the less nucleophilic 3,4-dichloroaniline under milder conditions than traditional methods.

Bridging Theoretical Predictions with Experimental Verification in Environmental and Biological Systems

The synergy between computational modeling and empirical experimentation is accelerating our understanding of how this compound behaves. Theoretical predictions provide hypotheses and frameworks that can be rigorously tested in the laboratory.

Kinetic Modeling: Mathematical models are developed to describe the rate of propanil's transformation. For instance, biodegradation kinetic models that account for factors like substrate inhibition by both propanil and its metabolite, 3,4-dichloroaniline, have been proposed. nih.govmicrobe.com These theoretical models are then validated by comparing their predictions to experimental data obtained from bioreactors. Studies have shown a high degree of correlation (r² > 0.95) between the predicted and observed degradation profiles, confirming the models' accuracy and providing confidence in their predictive power. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are in silico tools that correlate the chemical structure of a molecule with its biological or environmental activity (e.g., toxicity). nih.govijpras.com For compounds like propanil, a QSAR model could predict its potential toxicity to a specific organism. The crucial step is validation, where the model's predictions are compared against experimentally determined toxicity values (like LC₅₀). researchgate.net This iterative process of prediction and experimental verification refines the models, making them more reliable for screening and prioritization.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor, such as the active site of an enzyme. researchgate.net Molecular docking was used to predict how propanil interacts with a novel bifunctional amidase (PamC). nih.gov The modeling identified a specific catalytic triad (B1167595) of amino acids (Lys82-Ser157-Ser181) as the active center for hydrolysis. This theoretical prediction was then confirmed through experimental verification using site-directed mutagenesis, where altering these specific amino acids abolished the enzyme's activity, thus bridging the computational prediction with a definitive biological outcome. nih.gov

Degradation Pathway Prediction: Software tools can predict the likely biotransformation pathways of a chemical based on established reaction rules. researchgate.net These tools generate a list of potential metabolites for propanil. This theoretical output is then used to guide experimental analysis. Researchers use advanced analytical techniques, such as high-resolution mass spectrometry, to search for these predicted metabolites in samples from biodegradation studies, thereby confirming or refuting the predicted pathways. researchgate.net

Methodological Advancements in Assessing Environmental Persistence and Transformation Kinetics

Assessing the environmental persistence and transformation kinetics of this compound requires sophisticated methodologies that can provide unambiguous and precise data. Recent advancements are moving beyond simple concentration measurements to more mechanistic and conclusive techniques.

High-Resolution Analytical Techniques: The definitive identification of transformation products is fundamental to understanding degradation pathways.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS, often coupled with liquid chromatography (LC), provide highly accurate mass measurements (typically with <5 ppm deviation). nih.govijpras.com This precision allows for the confident assignment of elemental compositions to the parent compound and its metabolites, which is essential for identifying unknown transformation products. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For ultimate structural confirmation of novel metabolites isolated from degradation studies, high-field NMR provides unequivocal evidence of the molecular structure, complementing the data from HRMS. nih.gov

Stable Isotope Probing (SIP): SIP is a powerful and conclusive method for assessing in situ biodegradation. microbe.comenviro.wiki The technique involves introducing the target compound, synthesized with a stable isotope (e.g., ¹³C instead of ¹²C), into an environmental sample. Microorganisms that actively consume the compound will incorporate the ¹³C into their cellular components, such as DNA, RNA, and lipids. nih.gov By extracting and separating these "heavy" labeled biomolecules from the unlabeled ones, researchers can identify the specific organisms responsible for the degradation. nih.govresearchgate.net This method directly links the degradation function to specific microbial populations within a complex community, providing definitive evidence of the biotransformation process.

Real-Time Monitoring and Advanced Kinetic Models: Understanding the rate of transformation is as important as identifying the pathway.

Electrochemical Sensors: As propanil is an electroactive compound, electrochemical sensors offer a promising avenue for real-time monitoring of its degradation. researchgate.netbohrium.com By measuring the change in the electrochemical response over time, these sensors can be used to determine transformation kinetics rapidly and potentially in situ, offering a significant advantage over time-consuming chromatographic methods. nih.gov

Advanced Kinetic Analysis: Modern approaches to kinetic modeling move beyond simple first-order decay. Sophisticated models that can describe complex processes, such as those with variable reaction rates or multiple overlapping transformation steps, are being developed. nih.govresearchgate.net These models provide a more accurate and realistic assessment of a compound's half-life and persistence under different environmental conditions.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 3-chloro-N-(3,4-dichlorophenyl)propanamide, and how is its purity validated in academic research? A: Propanil is synthesized via nucleophilic acyl substitution, reacting 3,4-dichloroaniline with propionyl chloride under controlled conditions. Key validation methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH at δ 9.5–10.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% for research-grade samples) using C18 columns with UV detection at 254 nm .
  • Melting Point Analysis: Pure Propanil exhibits a sharp melting point of 91.5–93°C .

Mechanism of Herbicidal Action

Q: How does Propanil inhibit acetolactate synthase (ALS) in plants, and what experimental models validate its selectivity? A: Propanil acts as a contact herbicide, disrupting ALS activity critical to branched-chain amino acid biosynthesis. Experimental validation includes:

  • In Vitro Enzyme Assays: ALS inhibition measured via spectrophotometric detection of acetoin reduction in rice seedlings .
  • In Planta Studies: Selective toxicity in Echinochloa crus-galli (barnyard grass) vs. rice (Oryza sativa) due to differential metabolic detoxification pathways .

Analytical Quantification in Environmental Samples

Q: What chromatographic methods are recommended for detecting Propanil residues in soil and water? A:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with diazomethane enhances volatility. Detection limit: 0.01 ppm in water .
  • Liquid Chromatography-Tandem MS (LC-MS/MS): Direct analysis without derivatization; LOQ of 0.005 µg/L in aqueous matrices .

Advanced Structure-Activity Relationships (SAR)

Q: How does varying the anilide chain length affect herbicidal efficacy? A: SAR studies in Zea mays show:

Chain Length (n)CompoundHerbicidal Activity (IC₅₀, µM)
2 (Propanil)N-(3,4-dichlorophenyl)propanamide12.5 ± 1.2
3N-(3,4-dichlorophenyl)butanamide18.3 ± 2.1
4N-(3,4-dichlorophenyl)pentanamide25.6 ± 3.4
Longer chains reduce ALS affinity due to steric hindrance .

Metabolite Identification in Toxicology

Q: What are the primary metabolites of Propanil in mammalian systems, and how are they characterized? A:

  • 3,4-Dichloroaniline (DCA): Major metabolite via hepatic amidase activity; detected via LC-MS with m/z 162.03 .
  • N-Hydroxypropanil: Reactive intermediate implicated in methaemoglobinaemia; identified using ESR spectroscopy .

Computational Modeling of Electron Density

Q: How can Multiwfn software elucidate Propanil’s reactive sites for derivatization? A: Multiwfn calculates:

  • Electrostatic Potential (ESP): Highlights electrophilic regions at the amide carbonyl (≈ −45 kcal/mol) and aromatic Cl atoms .
  • Localized Orbital Locator (LOL): Identifies π-π stacking sites on the dichlorophenyl ring .

Ecotoxicology and Aquatic Impact

Q: What protocols assess Propanil’s toxicity to non-target aquatic organisms? A:

  • Daphnia magna Acute Toxicity: 48-h EC₅₀ = 1.2 mg/L .
  • Algal Growth Inhibition (Chlorella vulgaris): 72-h IC₅₀ = 0.8 mg/L; test conditions: pH 7.0, 25°C .

Thermal Degradation and Byproduct Analysis

Q: What hazardous byproducts form during Propanil combustion, and how are they mitigated? A:

  • Decomposition Products: Hydrogen chloride (HCl), nitrogen oxides (NOₓ), and polychlorinated dibenzodioxins (PCDDs) .
  • Mitigation: Incineration at >850°C with scrubbers to capture acidic gases .

Addressing Contradictory Efficacy Data

Q: Why does Propanil exhibit variable efficacy against Lolium perenne (ryegrass) across studies? A: Discrepancies arise from:

  • Soil Organic Matter (SOM): Higher SOM (>5%) adsorbs Propanil, reducing bioavailability .
  • Microbial Degradation: Pseudomonas spp. in rhizosphere accelerate hydrolysis to DCA .

Safe Handling and Waste Disposal

Q: What PPE and disposal protocols are mandated for Propanil in laboratory settings? A:

  • PPE: Nitrile gloves, N95 respirators, and chemical-resistant aprons .
  • Waste Treatment: Alkaline hydrolysis (pH >12, 60°C, 2 h) dechlorinates Propanil to non-toxic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.